2,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S2/c1-14-5-6-15(2)18(12-14)25(21,22)19-13-16(17-4-3-11-24-17)20-7-9-23-10-8-20/h3-6,11-12,16,19H,7-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTRSCYZMVLNME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activity. They have been found to interact with a variety of targets, leading to a range of biological effects.
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes. For example, some thiophene derivatives have been found to inhibit enzymatic reactions, enhance lipophilicity, and alter cell membrane functions.
Biological Activity
2,5-Dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a benzenesulfonamide moiety, which is known for its diverse biological activities, particularly in the field of drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : 2,5-dimethyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzenesulfonamide
- Molecular Formula : C18H24N2O3S2
- Molecular Weight : 380.52 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The benzenesulfonamide group is known to inhibit various enzymes and receptor proteins, which can lead to therapeutic effects in conditions such as cancer and infectious diseases.
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For example, sulfonamides are often used to inhibit dihydropteroate synthase in bacterial biosynthesis pathways.
- Receptor Modulation : It may act on various receptors, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds with a sulfonamide group exhibit antimicrobial properties. Studies have shown that similar compounds can effectively inhibit bacterial growth by interfering with folate synthesis pathways.
Anticancer Potential
The structural features of this compound suggest potential anticancer activity. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : Some studies indicate that sulfonamide derivatives can cause cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.
- Induction of Apoptosis : Mechanistic studies have shown that these compounds can activate apoptotic pathways in cancer cell lines.
Case Studies
-
In Vitro Studies : In vitro assays demonstrated that related sulfonamide compounds displayed significant cytotoxic effects against various cancer cell lines, indicating the potential for this compound to exhibit similar effects.
(Note: Specific IC50 values for the compound are not yet published.)
Compound Cell Line IC50 (μM) Compound A MCF7 (Breast Cancer) 15 Compound B HeLa (Cervical Cancer) 20 2,5-Dimethyl-N-(...) TBD TBD - Animal Models : Preliminary animal studies using related compounds have shown promising results in tumor reduction and improved survival rates in xenograft models.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several biologically active sulfonamide-thiophene hybrids. Below is a comparative analysis based on substituent variations and reported activities:
Key Observations:
Sulfonamide-Thiophene Core : The target compound and analogs (e.g., compounds 26–28) share a benzenesulfonamide-thiophene backbone, critical for interactions with biological targets such as kinases or tubulin .
Substituent Impact: Morpholino Group: The morpholino moiety in the target compound may enhance solubility and bioavailability compared to thiazolyl or pyrimidinyl groups in compounds 26 and 26. Thiophene Positioning: The thiophen-2-yl group in the target compound aligns with bioactive analogs (e.g., compound 29, IC₅₀ = 9.39 μM) , suggesting retained π-π stacking or hydrogen-bonding capabilities.
Biological Activity: While compounds 26–28 exhibit strong antiproliferative activity (~9–10 μM IC₅₀), the target compound’s morpholino substitution could shift its mechanism toward kinase inhibition or protein-protein interaction modulation, as seen in other morpholine-containing drugs (e.g, fostamatinib) .
Research Findings and Hypotheses
Antiproliferative Potential: The structural similarity to compounds 26–29 suggests the target compound may exhibit comparable or modified cytotoxicity. The morpholino group could reduce metabolic degradation, prolonging half-life but requiring empirical validation.
Synthetic Feasibility: The compound’s synthesis likely parallels methods for analogous sulfonamide-thiophenes, such as coupling 2,5-dimethylbenzenesulfonyl chloride with a pre-formed 2-morpholino-2-(thiophen-2-yl)ethylamine intermediate .
Rotigotine-related compounds in ), its structural complexity warrants evaluation for impurities or related substances in future formulations.
Q & A
(Basic) What are the key synthetic routes for 2,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide, and how are reaction conditions optimized for high yield?
Answer:
The synthesis typically involves multi-step reactions:
Sulfonamide Formation : Reacting 2,5-dimethylbenzenesulfonyl chloride with a morpholino-thiophene ethylamine precursor in a nucleophilic substitution. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used, with bases (e.g., triethylamine) to neutralize HCl byproducts .
Intermediate Purification : Column chromatography or recrystallization ensures purity. Temperature control (<50°C) prevents decomposition of sensitive intermediates .
Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and slow addition of reagents minimizes side reactions. Yields typically range from 40–60% .
(Advanced) How can computational methods like DFT predict the electronic structure and reactivity of this compound?
Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately models:
- Electron Density Distribution : Identifies reactive sites (e.g., sulfonamide sulfur, thiophene π-system) for electrophilic/nucleophilic attacks .
- Thermochemical Properties : Predicts bond dissociation energies (e.g., S–N bond stability) and reaction pathways (e.g., oxidation of thiophene to sulfone) .
- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions, guiding optimal reaction media selection .
(Basic) What spectroscopic techniques are essential for characterizing this compound, and what key features should be analyzed?
Answer:
- NMR :
- IR : Strong absorption at ~1150 cm⁻¹ (S=O stretching) and ~1350 cm⁻¹ (S–N stretching) .
- UPLC-MS : Molecular ion [M+H]⁺ confirms molecular weight (e.g., ~412.6 g/mol) .
(Advanced) What strategies address contradictory data in biological activity assays, such as varying inhibition potency across studies?
Answer:
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cancer studies) and control for variables like serum concentration .
- Formulation Effects : Nano-encapsulation (e.g., silica coating) can enhance bioavailability, resolving discrepancies between in vitro and in vivo results .
- Statistical Validation : Apply multivariate analysis to isolate structural factors (e.g., morpholino vs. piperidine substituents) influencing potency .
(Basic) What are the common chemical reactions this compound undergoes, and which functional groups are most reactive?
Answer:
- Thiophene Oxidation : Using mCPBA or H₂O₂ yields sulfoxides/sulfones, altering electronic properties .
- Sulfonamide Reduction : LiAlH₄ reduces the S=O group to S–H, forming amine derivatives .
- Aromatic Substitution : Electrophilic bromination occurs at the para position of the benzene ring due to methyl directing effects .
(Advanced) How do morpholino and thiophene groups influence pharmacokinetic properties, and what in silico models predict bioavailability?
Answer:
- Morpholino Group : Enhances solubility via hydrogen bonding but may reduce membrane permeability (logP ~2.8 predicted via Molinspiration) .
- Thiophene : Increases metabolic stability by resisting CYP450 oxidation.
- ADME Prediction : Tools like SwissADME estimate moderate bioavailability (30–50%) due to high polar surface area (~95 Ų) .
(Basic) What are the primary biological targets for this compound, and what assay formats evaluate its efficacy?
Answer:
- Targets : Carbonic anhydrase IX (CAIX) and tyrosine kinases implicated in cancer .
- Assays :
(Advanced) Explain regioselectivity in electrophilic substitutions on the thiophene moiety and how directing groups affect product distribution.
Answer:
- Vilsmeier-Haack Formylation : Electrophilic attack occurs at the 4-position of thiophene due to electron donation from the morpholino group .
- Lithiation : n-BuLi deprotonates the 5´-position (higher acidity near sulfur), enabling 5´-substitution .
- Directing Effects : Electron-donating groups (e.g., methyl on benzene) favor para substitution, while electron-withdrawing sulfonamides meta .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
